molecular formula C10H14BrN3S B12994806 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine

4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine

Cat. No.: B12994806
M. Wt: 288.21 g/mol
InChI Key: FQGTTYCCZZZGHQ-UHFFFAOYSA-N
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Description

4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that contains both pyrimidine and thiomorpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 5-bromopyrimidine with 2,3-dimethylthiomorpholine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the thiomorpholine ring .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine is unique due to the presence of both the pyrimidine and thiomorpholine rings, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C10H14BrN3S

Molecular Weight

288.21 g/mol

IUPAC Name

4-(5-bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine

InChI

InChI=1S/C10H14BrN3S/c1-7-8(2)15-4-3-14(7)10-9(11)5-12-6-13-10/h5-8H,3-4H2,1-2H3

InChI Key

FQGTTYCCZZZGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1C2=NC=NC=C2Br)C

Origin of Product

United States

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